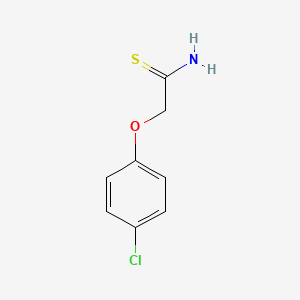

2-(4-Chlorophenoxy)ethanethioamide

Description

2-(4-Chlorophenoxy)ethanethioamide (CAS: 35368-44-6) is a thioamide derivative with the molecular formula C₈H₈ClNOS and a molecular weight of 201.67 g/mol. Its structure features a 4-chlorophenoxy group attached to an ethanethioamide backbone, as illustrated by the SMILES notation NC(COC₁=CC=C(Cl)C=C₁)=S .

The compound is synthesized via a multi-step process:

Ethyl 2-(4-chlorophenoxy)acetate is prepared by reacting 4-chlorophenol with ethyl 2-chloroacetate using KI as a catalyst under reflux conditions (yield: ~83%) .

Hydrazinolysis with 85% hydrazine hydrate yields 2-(4-chlorophenoxy)acetohydrazide .

Cyclization under alkaline conditions (e.g., NaOH/DMF/H₂O) forms the triazole-thiol intermediate, which is further functionalized with substituted benzyl/alkyl chlorides .

Microwave-assisted synthesis (90°C, 15 minutes) enhances reaction efficiency compared to conventional methods, achieving higher yields (e.g., compound 5 in Table 1 of ) .

Properties

IUPAC Name |

2-(4-chlorophenoxy)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOQDHOVIDONNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372488 | |

| Record name | 2-(4-chlorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35368-44-6 | |

| Record name | 2-(4-chlorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Chlorophenoxy)ethanethioamide is a compound of interest in various biological research fields, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10ClNOS

- Molecular Weight : 201.7 g/mol

- Canonical SMILES : Clc1ccc(cc1)OCC(=S)N

Synthesis

The synthesis of 2-(4-Chlorophenoxy)ethanethioamide typically involves the reaction of 4-chlorophenol with ethanethiol in the presence of a suitable coupling agent. This method allows for the formation of the thioamide group, which is crucial for its biological activity.

The biological activity of 2-(4-Chlorophenoxy)ethanethioamide is primarily attributed to its ability to interact with specific molecular targets within cells. The thioamide group can form covalent bonds with cysteine residues in proteins, potentially modulating their function. This interaction may lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of cell signaling pathways.

Antimicrobial Properties

Research indicates that 2-(4-Chlorophenoxy)ethanethioamide exhibits significant antimicrobial activity against a range of pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as some fungi. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

In cell line studies, 2-(4-Chlorophenoxy)ethanethioamide exhibited cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : Induced apoptosis and inhibited cell proliferation.

- Lung Cancer (A549) : Reduced viability and triggered cell cycle arrest.

The compound's mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2-(4-Chlorophenoxy)ethanethioamide against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. -

Case Study on Cancer Cell Lines :

A research article in Cancer Letters investigated the effects of this compound on various cancer cell lines. The findings revealed that treatment with 2-(4-Chlorophenoxy)ethanethioamide led to a dose-dependent decrease in cell viability and an increase in apoptotic markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-chlorophenoxy)ethanethioamide are compared below with three analogous thioamides (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Findings

The 4-trifluoromethylphenyl substituent () significantly increases molecular weight (324.32 g/mol) and introduces strong electron-withdrawing effects, likely affecting solubility and reactivity .

Structural Variations: Phenoxy vs. Thioamide Positioning: All compounds retain the thioamide (-C(=S)NH₂) moiety, critical for hydrogen bonding and metal coordination in pharmacological contexts.

Synthetic Efficiency: Microwave-assisted synthesis (used for the target compound) reduces reaction time (15 minutes vs. hours) and improves yields compared to conventional methods . No analogous data are available for the other compounds.

Spectroscopic Signatures: The 4-trifluoromethyl derivative () exhibits distinct ¹H NMR aromatic signals (δ 7.20–7.80) and a high-resolution mass spectrometry (HRMS) peak at m/z 310.0508, reflecting its unique substituents .

Research Implications

- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents may enhance metabolic stability and target affinity in drug design, whereas methoxy groups could improve aqueous solubility.

- Phenoxy Linkers: The oxygen atom in phenoxy derivatives (e.g., target compound) may confer flexibility in molecular interactions compared to rigid phenyl-linked analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.